![molecular formula C8H9FO2 B2428009 1-(2-Hydroxy-5-fluorophenyl)ethanol CAS No. 850793-83-8](/img/structure/B2428009.png)
1-(2-Hydroxy-5-fluorophenyl)ethanol
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Overview
Description
“1-(2-Hydroxy-5-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9FO2 . It is also known as 2-ethanoyl-4-fluorophenol or 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone . This compound is an important intermediate in the synthesis of multiple beta-blockers .
Synthesis Analysis
The synthesis of “1-(2-Hydroxy-5-fluorophenyl)ethanol” involves performing double esterification on amino groups and phenolic hydroxy in one step by taking amino-phenol as a raw material. This is followed by Fries rearrangement under the condition of aluminum chloride/sodium chloride .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-5-fluorophenyl)ethanol” consists of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight of this compound is 156.15 .
Scientific Research Applications
Biocatalytic Synthesis of Chiral Alcohols
This compound can be used in the biocatalytic synthesis of chiral alcohols . Chirality is a key factor in the safety and efficacy of many drug products, and the production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry . Biocatalytic processes are often highly enantioselective and regioselective, and can be carried out under mild conditions .
Development of Pharmaceuticals
“1-(2-Hydroxy-5-fluorophenyl)ethanol” can be used in the development of pharmaceuticals . Enzymes derived from microorganisms have enormous potential for the transformation of synthetic chemicals with high chemo-, regio-, and enantioselectivities .
Enzymatic Preparation of Chiral Alcohols
This compound can be used in the enzymatic preparation of chiral alcohols . Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate .
Synthesis of Brivanib
“®-1-[4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy]-propan-2-ol (®-MPO)” is an important precursor for the synthesis of brivanib . This compound can be used in the reduction of 1-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methyl-pyrrolo[2,1-f][1,2,4]triazin-6-yloxy .
Safety Data Sheet Information
The safety data sheet of “1-(2-Hydroxy-5-fluorophenyl)ethanol” suggests that it should be handled with care, and in case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .
Biological Potential of Indole Derivatives
This compound, being an indole derivative, may have potential biological applications . Various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications .
Safety and Hazards
When handling “1-(2-Hydroxy-5-fluorophenyl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could lead to changes in the target’s function, potentially influencing various biological pathways .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities
Result of Action
Compounds with similar structures have been shown to have diverse biological activities, suggesting that this compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-(2-Hydroxy-5-fluorophenyl)ethanol could be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action could be affected by exposure to air, light, or certain chemicals.
properties
IUPAC Name |
4-fluoro-2-(1-hydroxyethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMSCKDTKBWDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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